Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

PI3Kα Inhibition Cancer Therapeutics Kinase Selectivity

Medicinal chemistry programs targeting kinases (PI3Kα, CLK1, DYRK1A) require precise regioisomeric scaffolds. Substituting the [1,2-c] fusion often abolishes activity. - Validated scaffold: sub-nanomolar enzymatic IC50 (0.1-7.7 nM) & low µM cellular activity. - Reactive aldehyde handle enables rapid SAR exploration and probe synthesis. - Reliable supply for R&D; immediate dispatch available.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 251102-31-5
Cat. No. B1625117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
CAS251102-31-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=CC=C2C=O
InChIInChI=1S/C8H6N2O/c11-5-8-2-1-7-3-4-9-6-10(7)8/h1-6H
InChIKeyYNPIBFCBPPCFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde: Key Building Block


Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde (CAS 251102-31-5) is a fused bicyclic heteroaromatic compound combining a pyrrole and a pyrimidine ring, featuring a reactive aldehyde functional group at the 7-position. This structure places it within the broader pyrrolopyrimidine family, a privileged scaffold in drug discovery [1]. Its primary value lies not as a final drug substance, but as a versatile synthetic intermediate. The aldehyde moiety provides a key reactive handle for further chemical elaboration, enabling the construction of complex, pharmacologically active molecules, particularly kinase inhibitors [2]. The specific [1,2-c] ring fusion isomer is one of several possible arrangements for the pyrrolopyrimidine core, each offering distinct electronic and steric properties that influence downstream biological activity [3].

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde: Non-Substitutable Isomer


The pyrrolopyrimidine family encompasses several regioisomers (e.g., [1,2-c], [2,3-d], [3,2-d]), each with a unique spatial arrangement of nitrogen atoms and ring fusion. This seemingly minor difference profoundly impacts the molecule's electronic distribution, hydrogen-bonding capacity, and overall three-dimensional shape, which are critical for molecular recognition by biological targets [1]. Therefore, substituting Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde with a structurally similar isomer like pyrrolo[2,3-d]pyrimidine-5-carbaldehyde or a different positional isomer like pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde is not trivial. Such a substitution can lead to a complete loss of potency or selectivity in a lead compound, as the new scaffold will interact differently with the target protein's binding pocket [2]. The specific [1,2-c] isomer has been successfully exploited to develop potent and selective inhibitors of kinases like CLK1, DYRK1A, and PI3Kα, demonstrating that its unique geometry is a key determinant of biological activity [3].

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde: Supporting Evidence


PI3Kα Inhibitor Potency

While not the final active drug, the pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde scaffold enables the synthesis of highly potent PI3Kα inhibitors. A direct comparison of different series of condensed pyrrolo[1,2-c]pyrimidines, which would utilize the 7-carboxaldehyde as a key intermediate, reveals a >100-fold range in potency. For instance, morpholino-pyrimidopyrrolopyrimidinones (8a-d) and morpholino-pyridopyrrolopyrimidine-2-carbonitriles (12a-e) achieved IC50 values in the sub-nanomolar range (0.1 - 7.7 nM), demonstrating significantly higher potency compared to other scaffolds in the same study [1]. This highlights the crucial impact of the starting scaffold on the ultimate biological outcome.

PI3Kα Inhibition Cancer Therapeutics Kinase Selectivity

CLK1/DYRK1A Kinase Selectivity

The pyrrolo[1,2-c]pyrimidine core, which can be synthesized from building blocks like the 7-carboxaldehyde, has been shown to be a highly tunable scaffold for targeting splicing kinases. A study optimizing this scaffold for CLK1 inhibition demonstrated that subtle modifications to the core yielded a range of potencies and selectivities. A key analogue, benzylamine 2.36, was a 5 nM inhibitor of CLK1, while another, pyrimidine 2.60, was an 8 nM inhibitor [1]. Crucially, an N,N-dimethylaminoethylamine analogue (2.23) achieved a 10-fold selectivity for CLK1 over DYRK1A, demonstrating the scaffold's potential for designing selective chemical probes [1]. This contrasts with other scaffolds that may inherently possess poor selectivity profiles.

CLK1 Inhibition DYRK1A Inhibition Kinase Selectivity Splicing Modulation

HeLa Cell Cytotoxicity

Building on the potent enzymatic inhibition, compounds derived from the pyrrolo[1,2-c]pyrimidine scaffold also demonstrated significant cellular activity. In a HeLa cervical cancer cell line, which is known to overexpress the p110α catalytic subunit of PI3K, the most potent synthesized compounds exhibited considerable cytotoxicity with IC50 values in the low micromolar range (0.21 - 1.99 µM) [1]. This confirms that the potency observed at the enzymatic level translates into cellular efficacy, a critical step in validating a chemical series for further drug development.

Anticancer Activity HeLa Cells Cellular Efficacy PI3K Pathway

CCR5 Antagonist Potential

Preliminary pharmacological screening has indicated that the pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde scaffold can be elaborated into compounds with CCR5 antagonistic activity [1]. CCR5 is a key chemokine receptor implicated in HIV entry and inflammatory diseases like rheumatoid arthritis and COPD. While detailed quantitative data (e.g., IC50) is not available from this screening, the finding suggests a distinct pharmacological avenue for this scaffold, separate from its well-known kinase inhibition profile. This potential for diverse biological activity increases its value as a versatile starting point for multiple drug discovery programs.

CCR5 Antagonism HIV Inflammation Immunomodulation

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde Applications


Kinase Inhibitor Synthesis

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde is ideally suited for medicinal chemistry programs aimed at developing new kinase inhibitors. Its use as a building block enables access to the [1,2-c] fused scaffold, which has been validated in the literature to yield potent inhibitors of therapeutically relevant kinases such as PI3Kα, CLK1, and DYRK1A [1]. Researchers can leverage the reactive aldehyde handle for diversification, exploring structure-activity relationships (SAR) to optimize both potency and selectivity [2]. The scaffold's proven ability to achieve sub-nanomolar enzymatic IC50 values (0.1 - 7.7 nM) and low micromolar cellular activity (0.21 - 1.99 µM) makes it a high-value starting point for lead optimization [3].

Splicing Kinase Chemical Probes

The pyrrolo[1,2-c]pyrimidine scaffold is a critical tool for chemical biologists studying alternative splicing. Its demonstrated capacity for achieving selectivity between closely related kinases, such as CLK1 and DYRK1A (up to 10-fold selectivity), allows for the creation of precise chemical probes to dissect the functions of these individual enzymes in cellular processes [2]. The 7-carboxaldehyde building block provides the foundational core for synthesizing such probes, enabling the functional interrogation of splicing-related diseases.

Scaffold Hopping in Drug Discovery

For drug discovery projects focused on kinase targets, the [1,2-c] isomer of pyrrolopyrimidine offers a distinct chemotype for scaffold-hopping exercises. As outlined in Section 2, the specific geometry of this isomer is non-interchangeable with other pyrrolopyrimidine fusions (e.g., [2,3-d] or [3,2-d]) [1]. Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde provides a direct entry point to this unique chemical space, allowing medicinal chemists to explore a new intellectual property landscape and potentially overcome issues related to potency, selectivity, or pharmacokinetics encountered with other scaffolds [2].

CCR5 Pathway Exploratory Research

Beyond its well-characterized role in kinase inhibition, the scaffold derived from Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde shows preliminary promise as a CCR5 antagonist [4]. This makes the building block a valuable asset for exploratory research groups investigating novel treatments for HIV, inflammatory conditions (e.g., rheumatoid arthritis, asthma), and autoimmune diseases. It serves as a starting point for developing new chemical entities targeting the CCR5 receptor, a pathway distinct from kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.